An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-(2-methoxyethyl)pyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-(2-methoxyethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-(2-methoxyethyl)pyrimidine is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of nucleobases and is found in numerous therapeutic agents. The specific substitutions of a chloro group at the 4-position and a methoxyethyl group at the 2-position of the pyrimidine ring are anticipated to modulate the molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile.
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-2-(2-methoxyethyl)pyrimidine. In the absence of extensive experimental data in the public domain, this guide leverages validated computational prediction methodologies to provide a robust profile of the compound. Furthermore, it details the established experimental protocols for the empirical determination of these properties, offering a framework for the practical characterization of this and similar novel chemical entities.
Chemical Identity and Predicted Physicochemical Properties
A foundational understanding of a compound's identity and its fundamental physical and chemical characteristics is paramount in any research and development endeavor.
Table 1: Chemical Identifiers for 4-Chloro-2-(2-methoxyethyl)pyrimidine
| Identifier | Value | Source |
| IUPAC Name | 4-Chloro-2-(2-methoxyethyl)pyrimidine | - |
| CAS Number | 1250447-21-2 | [1] |
| Molecular Formula | C₇H₉ClN₂O | [1] |
| Molecular Weight | 172.61 g/mol | - |
| Canonical SMILES | COCCOC1=NC=CC(=N1)Cl | - |
Table 2: Predicted Physicochemical Properties of 4-Chloro-2-(2-methoxyethyl)pyrimidine
| Property | Predicted Value | Method/Software |
| Melting Point | 35 - 55 °C | Estimation based on similar structures |
| Boiling Point | ~250 - 270 °C at 760 mmHg | Computational Prediction |
| Density | ~1.25 ± 0.06 g/cm³ | Computational Prediction |
| pKa (most basic) | 1.5 ± 0.5 (pyrimidine nitrogen) | ACD/pKa DB |
| LogP | 1.8 ± 0.3 | ACD/LogP |
| Water Solubility | 1.5 g/L at 25°C | ACD/Solubility DB |
Note: The predicted values are generated using advanced computational algorithms and should be confirmed by experimental data.
Structural Elucidation and Spectroscopic Analysis
The structural integrity of a synthesized compound is unequivocally established through a combination of spectroscopic techniques. For a novel compound like 4-Chloro-2-(2-methoxyethyl)pyrimidine, a suite of analyses including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The proton NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments.
Table 3: Predicted ¹H NMR Chemical Shifts for 4-Chloro-2-(2-methoxyethyl)pyrimidine
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-5 (pyrimidine) | ~7.3 | Doublet | 1H |
| H-6 (pyrimidine) | ~8.5 | Doublet | 1H |
| -CH₂- (ethyl, adjacent to pyrimidine) | ~3.1 | Triplet | 2H |
| -CH₂- (ethyl, adjacent to methoxy) | ~3.8 | Triplet | 2H |
| -OCH₃ (methoxy) | ~3.4 | Singlet | 3H |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Predictions are based on NMR prediction software such as Mnova or ACD/Labs NMR Predictor.[2][3]
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts for 4-Chloro-2-(2-methoxyethyl)pyrimidine
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (pyrimidine) | ~165 |
| C-4 (pyrimidine) | ~162 |
| C-5 (pyrimidine) | ~120 |
| C-6 (pyrimidine) | ~158 |
| -CH₂- (ethyl, adjacent to pyrimidine) | ~38 |
| -CH₂- (ethyl, adjacent to methoxy) | ~70 |
| -OCH₃ (methoxy) | ~59 |
Solvent: CDCl₃. Predictions are based on established NMR prediction algorithms.[4][5]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For 4-Chloro-2-(2-methoxyethyl)pyrimidine, a high-resolution mass spectrum (HRMS) would be sought to confirm the elemental composition.
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Expected Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (172.61 g/mol ). Due to the presence of chlorine, an isotopic pattern will be observed, with a prominent M+2 peak at approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope.
Experimental Methodologies for Physicochemical Characterization
The following section details the standard experimental protocols for the determination of the key physicochemical properties of a novel compound such as 4-Chloro-2-(2-methoxyethyl)pyrimidine.
Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. It is a critical indicator of purity.
Experimental Workflow:
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. Understanding the solubility profile in various solvents is crucial for formulation and biological studies.
Experimental Protocol:
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Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO).
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Sample Preparation: Accurately weigh a small amount of 4-Chloro-2-(2-methoxyethyl)pyrimidine (e.g., 10 mg).
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Dissolution: Add a measured volume of the selected solvent (e.g., 1 mL) to the sample at a constant temperature (e.g., 25 °C).
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Observation: Vigorously stir or sonicate the mixture for a set period. Visually inspect for complete dissolution.
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Quantification: If the sample dissolves, incrementally add more solute until saturation is reached. If it does not dissolve, incrementally add more solvent. The solubility can then be expressed in terms of mg/mL or mol/L.
LogP and pKa Determination
Principle: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, while the pKa represents the strength of an acid or base. Both are critical parameters in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Workflow for pKa and LogP:
Caption: Workflow for pKa and LogP Determination.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the fundamental physicochemical properties of 4-Chloro-2-(2-methoxyethyl)pyrimidine. The presented data, derived from reliable computational models, offers a strong starting point for researchers and drug development professionals. The detailed experimental protocols serve as a practical guide for the empirical validation of these properties, a critical step in the characterization of any novel chemical entity. The successful synthesis and characterization of this and similar pyrimidine derivatives will undoubtedly contribute to the expanding landscape of medicinal chemistry.
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